(7-Methoxy-1-benzofuran-2-yl)methanol
Description
Chemical Significance of Benzofuran (B130515) Derivatives in Medicinal Chemistry and Materials Science
Benzofuran derivatives are ubiquitous in nature and have been isolated from various plant species. researchgate.net Synthetic benzofuran compounds have also garnered considerable attention due to their broad spectrum of biological activities. rsc.org This has established the benzofuran nucleus as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
In medicinal chemistry , the significance of benzofuran derivatives is underscored by their diverse pharmacological properties, which include:
Anticancer Activity: Numerous studies have demonstrated the potential of benzofuran derivatives as anticancer agents. nih.govnih.govnih.gov For instance, certain derivatives have been shown to exhibit significant cytotoxic activity against various human cancer cell lines. nih.gov The mechanism of action often involves the inhibition of critical cellular processes in cancer cells.
Antimicrobial Properties: The benzofuran scaffold is a constituent of many compounds exhibiting potent antibacterial and antifungal activities. nih.gov Research has shown that substitutions on the benzofuran ring can modulate these antimicrobial effects.
Anti-inflammatory and Antioxidant Effects: Several benzofuran derivatives have been investigated for their ability to mitigate inflammation and oxidative stress, which are underlying factors in many chronic diseases. rsc.org
Neuroprotective Potential: Derivatives of 7-methoxy-benzofuran-2-carboxylic acid have been synthesized and evaluated for their neuroprotective and antioxidant activities, suggesting a potential therapeutic avenue for neurodegenerative disorders.
In the field of materials science , the unique electronic and photophysical properties of the benzofuran ring system have been harnessed to create advanced functional materials. These include:
Organic Light-Emitting Diodes (OLEDs): Benzofuran-based compounds have been utilized as emissive materials in the development of OLEDs due to their fluorescence and thermal stability. researchgate.net
Organic Photovoltaics (OPVs): Polymers containing the benzofuran moiety have been explored as donor materials in organic solar cells. researchgate.net
The following table provides a summary of the diverse applications of benzofuran derivatives:
| Field | Application | Examples of Investigated Activities |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Cytotoxicity against various cancer cell lines |
| Antimicrobial Agents | Antibacterial and antifungal properties | |
| Anti-inflammatory Drugs | Modulation of inflammatory pathways | |
| Neuroprotective Agents | Antioxidant and anti-excitotoxic effects | |
| Materials Science | Organic Electronics | Emissive materials in OLEDs |
| Renewable Energy | Donor materials in organic photovoltaics |
Rationale for Academic Research on (7-Methoxy-1-benzofuran-2-yl)methanol and its Functional Derivatives
While direct and extensive research on the biological activities of this compound itself is limited, its significance in academic research stems from its role as a key synthetic precursor for a variety of functional derivatives. The methoxy (B1213986) group at the 7-position and the hydroxymethyl group at the 2-position of the benzofuran core provide reactive sites for further chemical modifications, allowing for the systematic development of novel compounds with tailored properties.
The primary rationale for academic research on this compound and its derivatives is the exploration of the structure-activity relationships (SAR) of 7-methoxybenzofuran (B1297906) derivatives. By synthesizing a library of compounds from this compound, researchers can investigate how different functional groups and structural modifications influence their biological and physical properties.
For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be converted into a wide range of other functional groups, such as esters, amides, and chalcones. nih.gov These transformations are crucial for developing new therapeutic agents. Research on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which can be synthesized from the corresponding carboxylic acid, has shown promising neuroprotective and antioxidant activities. This highlights the potential of using this compound as a starting material for the discovery of new drugs for neurological disorders.
Furthermore, the synthesis of chalcone (B49325) derivatives from the related ketone, 1-(7-methoxy-1-benzofuran-2-yl)ethanone, has been reported, and these chalcones have been studied for their spectroscopic and optical properties, indicating potential applications in materials science. nih.gov
The following table outlines some of the key functional derivatives that can be synthesized from this compound and their respective areas of research:
| Functional Derivative | Potential Research Area | Rationale |
|---|---|---|
| Carboxamides | Medicinal Chemistry (Neuroprotection, Anticancer) | Amide derivatives of benzofurans have shown significant biological activities. |
| Carboxylic Acids | Medicinal Chemistry (Anticancer, Immunotherapy) | Benzofuran-2-carboxylic acid has been identified as a potent mimic for phosphotyrosine in the design of enzyme inhibitors. nih.gov |
| Esters | Medicinal Chemistry | Esterification can modify the pharmacokinetic properties of a drug candidate. |
| Chalcones | Materials Science, Medicinal Chemistry | Chalcones are known for their nonlinear optical properties and diverse biological activities. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDZMYNEZZENIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472639 | |
| Record name | (7-methoxy-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75566-54-0 | |
| Record name | (7-methoxy-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 7 Methoxy 1 Benzofuran 2 Yl Methanol
Elaboration of Retrosynthetic Pathways for (7-Methoxy-1-benzofuran-2-yl)methanol
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available precursors. For this compound, several disconnections can be envisaged, primarily targeting the formation of the benzofuran (B130515) nucleus.
A primary disconnection strategy involves cleaving the C-O bond of the furan (B31954) ring (a C-O disconnection). This leads back to a key intermediate, an ortho-alkynylphenol. This intermediate, 2-hydroxy-3-methoxy-phenyl acetylene (B1199291) derivative, already contains the necessary carbon skeleton and substitution pattern. The phenolic hydroxyl group and the adjacent alkynyl group are poised for an intramolecular cyclization to form the benzofuran ring.
A second approach involves disconnecting the C2-C bond of the furan ring and the C-O bond (C-C and C-O disconnections). This strategy often starts from a substituted phenol, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). The furan ring is then constructed by introducing a two-carbon unit at the C2 position. This can be achieved through reactions like the Perkin or related condensations, or via coupling reactions followed by cyclization. For instance, an intramolecular Wittig reaction is a powerful method where a phosphonium (B103445) salt derived from the phenolic precursor condenses with an acyl chloride to form the benzofuran ring in a single, high-yielding step. researchgate.netresearchgate.net
These retrosynthetic pathways guide the selection of starting materials and the sequence of reactions, highlighting key intermediates and the strategic bonds to be formed during the forward synthesis.
Exploration of Classical and Modern Synthetic Approaches
The forward synthesis of this compound can be realized through various established and contemporary methods, each with distinct advantages in terms of efficiency, scalability, and substrate scope.
A well-documented and versatile route to 7-methoxybenzofuran (B1297906) derivatives begins with vanillin (B372448) or its isomer, ortho-vanillin. researchgate.netresearchgate.net A representative multi-step synthesis illustrates the strategic application of classical organic reactions.
Mannich Reaction: The synthesis can commence with vanillin (4-hydroxy-3-methoxybenzaldehyde), which is first subjected to a Mannich reaction. This introduces a dimethylaminomethyl group adjacent to the hydroxyl group, forming a key intermediate. researchgate.netresearchgate.net
Functional Group Transformations: The Mannich product undergoes a sequence of transformations, including acetylation of the phenolic hydroxyl group and subsequent treatment with hydrochloric acid to convert the aminomethyl group into a chloromethyl group. researchgate.net
Phosphonium Salt Formation: The resulting chloromethyl derivative is then reacted with triphenylphosphine (B44618) to generate a phosphonium salt. This salt is the crucial precursor for the subsequent Wittig reaction. researchgate.netresearchgate.net
Intramolecular Wittig Reaction: The key benzofuran ring-forming step is an intramolecular Wittig reaction. The phosphonium salt is condensed with an appropriate acyl chloride in the presence of a base like triethylamine. This reaction proceeds via an esterification followed by cyclization to yield a 2-substituted-7-methoxybenzofuran-5-carbaldehyde. researchgate.netresearchgate.net
Modification and Reduction: To arrive at the target molecule, the aldehyde at the 5-position would need to be removed or the synthesis started from a precursor without it. Assuming an appropriate precursor is used to form a 7-methoxy-1-benzofuran-2-carboxylic acid ester, a final reduction step using a hydride reagent like lithium aluminum hydride (LiAlH₄) would reduce the ester moiety to the desired hydroxymethyl group, yielding this compound. Alternatively, if the synthesis yields a 2-alkenylbenzofuran via a Wittig reaction, a hydroboration-oxidation sequence could be employed to install the hydroxymethyl group.
Modern catalytic methods provide highly efficient and atom-economical routes to the benzofuran core. These reactions often involve the formation of key C-C and C-O bonds through transition-metal-mediated processes.
Palladium- and Copper-Catalyzed Sonogashira Coupling/Cyclization: A dominant strategy for benzofuran synthesis is the domino Sonogashira coupling and cyclization reaction. wiley-vch.detcichemicals.com This approach typically involves the coupling of an ortho-halophenol (e.g., 2-iodo-6-methoxyphenol) with a terminal alkyne. The reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst. researchgate.nettcichemicals.com The initially formed ortho-alkynylphenol intermediate undergoes a subsequent intramolecular 5-exo-dig cyclization, catalyzed by the same metal system or promoted by a base, to afford the benzofuran ring. researchgate.net This method is valued for its high efficiency and tolerance of various functional groups.
Platinum- and Gold-Catalyzed Cyclization: Ortho-alkynylphenols can also be effectively cyclized using platinum or gold catalysts. organic-chemistry.org These catalysts act as potent π-acids, activating the alkyne toward nucleophilic attack by the adjacent phenolic hydroxyl group. This intramolecular hydroalkoxylation is highly efficient and proceeds under mild conditions to yield the benzofuran scaffold. nih.gov
The table below summarizes key catalyst systems used in benzofuran synthesis.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Cyclization | Highly efficient for coupling o-halophenols and alkynes. | researchgate.nettcichemicals.com |
| Platinum (Pt) Catalysts | Intramolecular Hydroalkoxylation | Effective for cyclization of pre-formed o-alkynylphenols. | organic-chemistry.org |
| Gold (Au) Catalysts | Intramolecular Hydroalkoxylation | Mild reaction conditions, high functional group tolerance. | organic-chemistry.org |
| Copper (Cu) Catalysts | Intramolecular O-H/C-H Coupling | Used for intramolecular dehydrogenative cyclization. | tcichemicals.com |
Adherence to green chemistry principles is increasingly important in modern organic synthesis. For benzofurans, this has led to the development of one-pot and multi-component reactions that enhance efficiency, reduce waste, and minimize purification steps.
A notable example is the one-pot, three-component synthesis of 2,3-disubstituted benzofurans. nih.gov This method combines a 2-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions. The sequence involves an initial coupling of the iodophenol and alkyne, followed by an intramolecular cyclization that incorporates the second aryl iodide, all within a single reaction vessel. The use of microwave irradiation can significantly shorten reaction times and improve yields, further enhancing the green credentials of the process. nih.gov Another approach involves the multicomponent reaction of acetovanillone (B370764) (a vanillin isomer), a glyoxal (B1671930) derivative, and Meldrum's acid in a one-pot telescoped process, which proceeds through condensation and subsequent acid-catalyzed cyclization to form a complex benzofuran structure, highlighting the power of MCRs for rapid molecular complexity generation. researchgate.net
Regioselective Synthesis of Methoxybenzofuran Building Blocks
The regiochemical placement of the methoxy (B1213986) group at the C7 position is a critical aspect of the synthesis. Achieving this regioselectivity is most reliably accomplished by choosing a starting material that already possesses the desired substitution pattern on the aromatic ring.
The precursor of choice is typically ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) or a related derivative like 2-hydroxy-3-methoxyacetophenone. In these molecules, the hydroxyl and methoxy groups are fixed in a 1,2,3-relationship on the benzene (B151609) ring. When this substrate is carried through a cyclization sequence to form the benzofuran, the methoxy group naturally ends up at the C7 position of the resulting bicyclic system. This substrate-controlled approach circumvents the challenges of achieving regioselectivity through electrophilic aromatic substitution on a pre-formed benzofuran, which could lead to mixtures of isomers. Syntheses starting from vanillin derivatives, as described in section 2.2.1, are prime examples of this regioselective strategy. researchgate.netresearchgate.net
Derivatization Chemistry of the Hydroxymethyl Moiety in this compound (e.g., Etherification via Mitsunobu Reaction, Oxidation Reactions)
The hydroxymethyl group at the C2 position is a versatile handle for further functionalization, allowing for the synthesis of a diverse library of derivatives.
Etherification via Mitsunobu Reaction: The Mitsunobu reaction is a powerful and reliable method for converting primary alcohols, such as this compound, into ethers under mild, neutral conditions. organic-chemistry.org The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The resulting alkoxyphosphonium salt is a potent leaving group that is readily displaced by a nucleophile. For etherification, the nucleophile is another alcohol or a phenol, leading to the formation of a new C-O bond. This reaction is known for its broad scope and high yields. scribd.com
| Component | Role | Common Examples |
|---|---|---|
| Alcohol | Substrate | This compound |
| Phosphine | Reductant / Activator | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Oxidant | DEAD, DIAD |
| Nucleophile | Ether-forming component | Phenols, Aliphatic alcohols |
Oxidation Reactions: The primary alcohol of the hydroxymethyl group can be selectively oxidized to afford the corresponding aldehyde, 7-Methoxy-1-benzofuran-2-carbaldehyde. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are employed. Common reagents for this transformation include:
Pyridinium chlorochromate (PCC)
Pyridinium dichromate (PDC)
Dess-Martin periodinane (DMP)
Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine)
These methods are highly effective for the high-yield conversion of primary alcohols to aldehydes and are compatible with the electron-rich benzofuran ring system. The resulting aldehyde is a valuable intermediate for further reactions, such as condensations, reductive aminations, and additions of organometallic reagents.
Mechanistic Studies of Chemical Reactivity and Transformations Involving 7 Methoxy 1 Benzofuran 2 Yl Methanol
Investigation of Reaction Mechanisms via Experimental Kinetic and Spectroscopic Analyses
Experimental studies are fundamental to elucidating the reaction mechanisms of (7-Methoxy-1-benzofuran-2-yl)methanol. Kinetic and spectroscopic analyses provide direct evidence of reaction pathways, intermediates, and the factors influencing reaction rates.
Kinetic Studies: Kinetic analysis involves measuring reaction rates under various conditions (e.g., concentration of reactants, temperature, solvent) to determine the rate law and activation parameters. For instance, in reactions involving this compound, such as esterification or oxidation of the primary alcohol, kinetic studies can reveal the order of the reaction with respect to each reactant, indicating which species are involved in the rate-determining step. In a study on the kinetic resolution of related 1-(benzofuran-2-yl)ethanols, the effect of substituents on the reactivity was noted; an electron-withdrawing group like NO2 slowed the reaction significantly compared to an unsubstituted compound researchgate.net. This highlights how kinetic data can quantify the electronic effects of substituents on the benzofuran (B130515) core.
Spectrophotometric methods are often employed for these kinetic measurements, particularly for reactions involving chromophoric species. For example, kinetic and equilibrium measurements of σ-adduct formation in reactions of 4-nitrobenzofurazan derivatives with nucleophiles were successfully performed using spectrophotometry, allowing for the determination of rate and equilibrium constants researchgate.net.
Spectroscopic Analyses: Spectroscopic techniques are invaluable for identifying reactants, products, and transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the structure of the starting material and the final products. In-situ NMR monitoring of a reaction mixture over time can help identify intermediates. For example, in the study of reactions of 4-nitrobenzofurazan derivatives, ¹H NMR was used to observe the formation of σ-adducts as initial products researchgate.net. Detailed 1D and 2D NMR analyses have been used to fully elucidate the structures of complex benzofuran derivatives, providing a baseline for tracking transformations dea.gov.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to monitor the changes in functional groups. For instance, in an oxidation reaction of this compound, the disappearance of the O-H stretching band of the alcohol and the appearance of a C=O stretching band would indicate the formation of an aldehyde or carboxylic acid.
Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify products and intermediates by their mass-to-charge ratio and fragmentation patterns. This technique is particularly useful for complex reaction mixtures. The mass spectra of related benzofuran derivatives show characteristic fragmentation patterns that can be used for identification dea.gov.
A hypothetical kinetic experiment for the acid-catalyzed dehydration of this compound could yield data like that presented in the interactive table below, demonstrating the dependence of the initial rate on reactant concentrations.
| Experiment | [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.05 | 1.2 x 10⁻⁵ |
| 2 | 0.20 | 0.05 | 2.4 x 10⁻⁵ |
| 3 | 0.10 | 0.10 | 2.4 x 10⁻⁵ |
Computational Elucidation of Reaction Pathways and Transition States (e.g., Brønsted Acid-Mediated Proton Shuttle Mechanisms)
Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the feasibility and kinetics of a reaction.
For this compound, computational studies can elucidate mechanisms that are difficult to probe experimentally. A key example is the Brønsted acid-mediated proton shuttle mechanism in alcohol dehydration or substitution reactions. In such a mechanism, the acid catalyst facilitates the protonation of the hydroxyl group, making it a better leaving group (water). The subsequent steps can involve the formation of a carbocation intermediate or a concerted (Sₙ2-like) displacement.
DFT calculations can map the potential energy surface for this process.
Reactant Complex: The initial formation of a hydrogen-bonded complex between the alcohol and the Brønsted acid is modeled.
Transition State 1 (Protonation): The transition state for the proton transfer from the acid to the hydroxyl group is located and its energy calculated.
Intermediate: The structure and stability of the protonated intermediate are determined.
Transition State 2 (Water Loss): The transition state for the departure of a water molecule is calculated. This step is often the rate-determining step, and its activation energy is a key predictor of the reaction rate.
Product Complex: The final complex between the resulting carbocation (or other product) and the conjugate base of the acid is modeled.
Computational studies on related systems have shown the feasibility of such approaches. For example, the formation of surface methoxy (B1213986) species in zeolites, a process involving methanol (B129727), has been investigated using ab initio simulations to determine reaction energies and activation barriers for various pathways rsc.org. Similarly, a computational analysis of a Pd-catalyzed reaction confirmed the energetic feasibility of the proposed multi-step pathway and the crucial role of the catalyst in stabilizing intermediates mdpi.com. These studies underscore how computational models can provide deep mechanistic insights, complementing experimental findings.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (Protonation) | +12.5 |
| Protonated Intermediate | +5.2 |
| Transition State 2 (Water Loss) | +25.8 |
| Products | -3.4 |
Structure-Reactivity Relationship Studies of Substituted Methoxybenzofurans
The reactivity of the benzofuran core is significantly influenced by the nature and position of its substituents. Structure-reactivity relationship (SAR) studies systematically vary substituents to understand their electronic and steric effects.
The benzofuran ring is susceptible to electrophilic substitution, with the C2 and C3 positions being the most reactive chemicalbook.com. The presence of a methoxy group (-OCH₃) at the 7-position and a hydroxymethyl group (-CH₂OH) at the 2-position in this compound dictates its specific reactivity profile.
Electronic Effects: The methoxy group is a strong electron-donating group due to resonance. This increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. It will primarily direct incoming electrophiles to the ortho and para positions relative to itself (C6 and C4, though C4 is sterically hindered). This activating effect is a common principle in aromatic chemistry. SAR studies on benzofuran derivatives have shown that the addition of electron-donating groups, such as methoxy, can significantly impact the molecule's properties nih.gov. Conversely, electron-withdrawing groups on the phenyl ring can diminish the yield of benzofuran derivatives in certain synthetic reactions nih.gov.
Substituent at C2: The hydroxymethyl group at the C2 position is the primary site for many reactions, such as oxidation, esterification, and substitution. Since the C2 position is already substituted, electrophilic attack on the furan (B31954) ring is directed towards the C3 position chemicalbook.com. The reactivity of the hydroxymethyl group itself can be influenced by the electronic nature of the benzofuran ring system. The electron-rich nature of the 7-methoxybenzofuran (B1297906) system may stabilize potential carbocation intermediates formed at the benzylic-like position adjacent to C2, facilitating Sₙ1-type reactions.
Systematic studies comparing the reaction rates of various substituted methoxybenzofurans would provide quantitative data on these effects. For instance, comparing the rate of a specific reaction for 2-hydroxymethyl derivatives with methoxy groups at positions 4, 5, 6, and 7 would reveal the impact of the methoxy group's location on reactivity.
| Compound | Substituent | Relative Rate of Electrophilic Bromination | Primary Site of Reaction |
|---|---|---|---|
| Benzofuran | - | 1 | C2 |
| 5-Methoxybenzofuran | 5-OCH₃ (Electron-donating) | > 100 | C4/C6 |
| 5-Nitrobenzofuran | 5-NO₂ (Electron-withdrawing) | < 0.01 | C2/C3 (deactivated) |
| This compound | 7-OCH₃, 2-CH₂OH | Enhanced reactivity at benzene ring (e.g., C6) | -CH₂OH group / Benzene ring |
These studies are crucial for fine-tuning the chemical properties of benzofuran derivatives for various applications, from materials science to medicinal chemistry nih.gov.
Advanced Spectroscopic Characterization and Principles for 7 Methoxy 1 Benzofuran 2 Yl Methanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
1H NMR and 13C NMR Chemical Shift Analysis
One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different chemical environments of hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of (7-Methoxy-1-benzofuran-2-yl)methanol is expected to show distinct signals corresponding to each unique proton. The aromatic region should display signals for the three protons on the benzene (B151609) ring (H-4, H-5, and H-6). The furan (B31954) ring proton (H-3) is anticipated to appear as a singlet. Additionally, singlets are expected for the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) and the methoxy (B1213986) protons (-OCH₃). A broad singlet, which is exchangeable with D₂O, would correspond to the hydroxyl proton (-OH).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, ten distinct carbon signals are expected. These include signals for the eight carbons of the benzofuran (B130515) core, one for the methylene carbon (-CH₂OH), and one for the methoxy carbon (-OCH₃). The chemical shifts are influenced by the electronic environment of each carbon atom.
Predicted NMR Data for this compound
The following table presents predicted chemical shift (δ) values based on established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and experimental conditions.
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| H-3 | ~6.7 | C-2 | ~156 |
| H-4 | ~7.2 | C-3 | ~104 |
| H-5 | ~7.1 | C-3a | ~129 |
| H-6 | ~6.9 | C-4 | ~124 |
| -CH₂OH | ~4.8 | C-5 | ~120 |
| -OH | Variable (broad) | C-6 | ~112 |
| -OCH₃ | ~4.0 | C-7 | ~145 |
| C-7a | ~146 | ||
| -CH₂OH | ~58 | ||
| -OCH₃ | ~56 |
Advanced 2D NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons (H-4, H-5, and H-6) on the benzene ring by showing cross-peaks between these adjacent protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. For instance, the proton signal at ~4.8 ppm would show a cross-peak with the carbon signal at ~58 ppm, confirming the -CH₂OH group. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). columbia.edu This is vital for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the methoxy protons (-OCH₃) to the C-7 carbon.
Correlations from the methylene protons (-CH₂OH) to the C-2 and C-3 carbons of the furan ring.
Correlations from the furan proton (H-3) to carbons C-2, C-3a, and C-7a.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. beilstein-journals.orgmdpi.com For this compound, the molecular formula is C₁₀H₁₀O₃. HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).
Calculated Exact Mass for C₁₀H₁₀O₃: 178.06299 u
An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com This technique is used to identify individual components within a sample. In a GC-MS analysis of this compound, the compound would first be separated from other components based on its boiling point and interactions with the GC column, showing a characteristic retention time. The eluted compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and a mass spectrum is generated.
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. libretexts.org Key fragmentation pathways for alcohols and ethers often involve the loss of small, stable molecules or radicals. libretexts.orgdocbrown.info
Predicted Fragmentation Pattern for this compound
| m/z Value | Predicted Fragment Ion | Fragment Lost |
|---|---|---|
| 178 | [C₁₀H₁₀O₃]⁺ | Molecular Ion (M⁺) |
| 177 | [C₁₀H₉O₃]⁺ | H |
| 163 | [C₉H₇O₃]⁺ | CH₃ |
| 149 | [C₉H₉O₂]⁺ | CHO |
| 147 | [C₁₀H₇O₂]⁺ | OCH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing molecular vibrations such as stretching and bending of chemical bonds. vscht.cz The absorption frequencies are characteristic of specific functional groups, making IR spectroscopy an excellent tool for their identification.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its hydroxyl, methoxy, and benzofuran functionalities.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic Ring |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂, -OCH₃) |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1500-1450 | C=C stretch | Aromatic Ring |
| ~1260 | C-O stretch | Aryl Ether (-O-CH₃) |
The presence of a strong, broad band in the 3600-3200 cm⁻¹ region would be a clear indicator of the hydroxyl group. vscht.cz Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds. vscht.cz The presence of strong bands in the 1260-1000 cm⁻¹ region would confirm the C-O stretching of the ether and alcohol groups. mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties
Electronic absorption and emission spectroscopy are powerful techniques to probe the electronic structure and photophysical properties of molecules like this compound. These methods provide insights into the electronic transitions, energy levels, and the influence of the molecular environment on the compound's optical behavior.
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. For benzofuran derivatives, the absorption spectra are typically characterized by bands arising from π → π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzofuran core.
Table 1: Representative UV-Vis Absorption Data for a 7-Methoxy-1-benzofuran Derivative
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Chloroform | ~350 | Not specified | π → π* |
Note: This data is illustrative and based on the analysis of a related chalcone (B49325) derivative of 7-methoxy-1-benzofuran. The exact λmax for this compound may differ.
Fluorescence spectroscopy provides information about the emission of light from an excited electronic state as it returns to the ground state. The fluorescence spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift) and its intensity (quantum yield) and lifetime are sensitive to the molecular structure and environment. The introduction of substituents, such as the methoxy group in the 7-position, can significantly influence the fluorescence properties of the benzofuran scaffold. nih.gov Studies on substituted benzils have shown that electron-donating groups like a methoxy group can cause shifts in the emission wavelength. nih.gov The fluorescence of coumarin (B35378) derivatives, which also contain a benzofuran-like ring system, is highly dependent on intramolecular charge-transfer (ICT) characteristics influenced by substituents. pharm.or.jp
The photophysical properties of various functionalized benzofuran derivatives have been examined, revealing that structural modifications can tune their absorption and emission characteristics. researchgate.net For instance, the presence of donor and acceptor substituents on the benzofuran ring can lead to significant solvatochromic shifts, where the absorption and fluorescence maxima change with the polarity of the solvent. nih.gov Highly fluorescent benzofuran derivatives have been synthesized and their spectroscopic properties studied, indicating the potential of this scaffold in the development of fluorescent probes. core.ac.uk
Advanced Spectroscopic Probes (e.g., Pulse Electron Paramagnetic Resonance (EPR) for specific interactions)
Pulse Electron Paramagnetic Resonance (EPR) is a powerful spectroscopic technique for studying systems with unpaired electrons. acs.org Also known as Electron Spin Resonance (ESR), EPR is based on the absorption of microwave radiation by a paramagnetic sample in the presence of a magnetic field. acs.org While this compound in its ground state is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, EPR spectroscopy can be employed to study its specific interactions under certain conditions, for example, if it is converted into a radical species or if it interacts with other paramagnetic species.
The principles of pulse EPR are analogous to those of pulsed Nuclear Magnetic Resonance (NMR). A short, intense pulse of microwave radiation is used to tip the net magnetization of the electron spins. The subsequent relaxation of the spins back to equilibrium is detected as a free induction decay (FID) or an echo. This time-domain signal can be Fourier transformed to obtain the EPR spectrum. Pulse EPR techniques offer several advantages over continuous wave (CW) EPR, including improved time resolution and the ability to measure weak interactions.
Advanced pulse EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Pulsed Electron-Nuclear Double Resonance (ENDOR), can reveal detailed information about the interactions between the unpaired electron and surrounding nuclear spins. acs.org This can provide precise information about the local environment of the paramagnetic center, including distances to and identities of nearby nuclei.
In the context of this compound, if the molecule were to undergo a reaction to form a radical cation or anion, pulse EPR could be used to characterize the distribution of the unpaired electron density across the benzofuran ring system and its substituents. Furthermore, if this compound were used in a system containing a stable radical probe or a transition metal ion, pulse EPR could be used to study the specific interactions, such as binding or proximity, between the benzofuran derivative and the paramagnetic center. There is a growing library of EPR spectra for various pigments, which demonstrates the utility of this technique in characterizing complex materials. While there are no specific studies in the reviewed literature applying pulse EPR to this compound, the principles of the technique suggest its potential utility for probing specific interactions involving this molecule in a paramagnetic state or environment.
In Vitro Mechanistic Investigations of Biological Activities of 7 Methoxy 1 Benzofuran 2 Yl Methanol Derivatives
Elucidation of Anti-Cancer Mechanisms in Cellular Models (Non-Human)
Derivatives of the (7-Methoxy-1-benzofuran-2-yl)methanol scaffold have been identified as potent anti-proliferative agents, engaging with various cellular mechanisms to inhibit cancer cell growth and induce cell death.
Induction of Apoptosis and Cell Cycle Modulation
A primary anti-cancer mechanism of benzofuran (B130515) derivatives is the disruption of the cell cycle and the subsequent induction of apoptosis, or programmed cell death. Studies have shown that these compounds can arrest cell cycle progression at different phases, preventing cancer cells from dividing and proliferating. nih.govmdpi.com
For instance, a novel benzofuran lignan (B3055560), designated Benfur, efficiently arrests Jurkat T lymphocytes in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov Similarly, the benzofuran lignan ERJT-12 was found to arrest human breast cancer (MCF-7) cells at the G2/M phase by suppressing key cell cycle proteins, including Cdc25c, CDK1, and CyclinB1. nih.gov This arrest was followed by the activation of caspases, enzymes crucial for executing apoptosis. nih.gov
Other derivatives have shown varied effects depending on their specific structure and the cancer cell type. Benzofuran-2-acetic methyl ester derivatives induced G0/G1 cell cycle arrest in multiple breast cancer cell lines, including MCF-7, T47D, and MDA-MB-231. nih.gov In a study on halogenated derivatives, compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) induced G2/M phase arrest in HepG2 liver cancer cells. mdpi.comnih.gov In contrast, compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) caused cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.comnih.gov The induction of apoptosis by these compounds is often caspase-dependent, as demonstrated by a significant increase in caspase 3/7 activity in cells treated with compound 7 . mdpi.comnih.gov
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction Mechanism | Reference |
|---|---|---|---|---|
| Benfur | Jurkat T lymphocytes | G2/M Arrest | p53-dependent pathway | nih.gov |
| ERJT-12 | MCF-7 (Breast) | G2/M Arrest | Suppression of Cdc25c, CDK1, CyclinB1; Activation of Caspase-3/7 & -6 | nih.gov |
| Benzofuran-2-acetic methyl ester derivatives | MCF-7, T47D, MDA-MB-231 (Breast) | G0/G1 Arrest | Increased Bax/Bcl-2 ratio, DNA fragmentation | nih.gov |
| Compound 7 | HepG2 (Liver) | G2/M Arrest | Caspase-3/7 dependent | mdpi.comnih.gov |
| Compound 8 | A549 (Lung) | S and G2/M Arrest | Pro-apoptotic properties observed | mdpi.comnih.gov |
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways
Some benzofuran derivatives exert their anti-cancer effects by modulating the cellular redox balance, leading to increased levels of reactive oxygen species (ROS). While ROS are normal byproducts of cellular metabolism, excessive accumulation induces oxidative stress, which can damage cellular components and trigger cell death pathways.
A notable example is Moracin N, a benzofuran derivative that was found to induce both autophagy and apoptosis in lung cancer cells through the accumulation of ROS. frontiersin.org This increase in ROS leads to mitochondrial dysfunction and inhibits the pro-survival AKT/mTOR signaling pathway, ultimately culminating in cell death. frontiersin.org Similarly, the halogenated derivative compound 8 was shown to exhibit strong pro-oxidative effects, contributing to its anti-cancer activity. nih.gov This contrasts with other scenarios where benzofuran derivatives can act as antioxidants. nih.govnih.gov The dual potential of these compounds to act as either pro-oxidants or antioxidants highlights the nuanced relationship between their chemical structure and biological function. nih.gov
| Compound/Derivative | Cancer Cell Line | Mechanism | Reference |
|---|---|---|---|
| Moracin N | A549, PC9 (Lung) | Induces ROS accumulation, leading to mitochondrial dysfunction, apoptosis, and autophagy | frontiersin.org |
| Compound 8 | A549 (Lung), HepG2 (Liver) | Exhibits strong pro-oxidative effects, contributing to cytotoxicity | nih.gov |
Immunomodulatory Effects on Inflammatory Cytokines (e.g., Interleukin-6 (IL-6) Secretion)
The tumor microenvironment is often characterized by chronic inflammation, which can promote cancer progression. Certain cytokines, such as Interleukin-6 (IL-6), play a significant role in this process. Some benzofuran derivatives have demonstrated the ability to modulate the secretion of such inflammatory cytokines.
In studies involving halogenated benzofuran derivatives, both compound 7 and compound 8 were found to decrease the secretion of IL-6 in liver (HepG2) and lung (A549) cancer cell lines. nih.gov The effect was particularly pronounced in HepG2 cells. nih.gov This suggests that part of the anti-cancer activity of these specific derivatives may be attributed to their ability to alter the inflammatory milieu of the tumor microenvironment.
Molecular Target Identification and Binding Studies (e.g., Tubulin Polymerization Inhibition)
Identifying the direct molecular targets of drug candidates is crucial for understanding their mechanism of action. For several benzofuran derivatives, tubulin has been identified as a key molecular target. taylorandfrancis.com Tubulin proteins polymerize to form microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and transport. nih.gov Compounds that disrupt microtubule dynamics are potent anti-mitotic agents and are among the most effective cancer chemotherapeutics. nih.govnih.gov
A structure-activity relationship (SAR) guided design led to the development of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo-[b]furan (BNC105), a potent inhibitor of tubulin polymerization. nih.gov This compound and its analogues show exceptional potency against cancer cells by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis. nih.gov However, not all anti-cancer benzofuran derivatives function through this mechanism. For example, compounds 7 and 8 , despite their cytotoxic effects, were found to have only a minimal impact on tubulin polymerization, indicating they act through different molecular pathways. nih.gov
Antimicrobial Activity Mechanisms in Bacterial and Fungal Strains
The benzofuran scaffold is a key feature in many compounds exhibiting potent antimicrobial properties. nih.gov Mechanistic studies have identified several ways these derivatives inhibit the growth of pathogenic bacteria and fungi.
A significant antifungal mechanism for some benzofuran derivatives is the inhibition of N-myristoyltransferase (NMT). researchgate.netnih.govlookchem.com NMT is an enzyme essential for the viability of pathogenic fungi like Candida albicans, and its inhibition represents a promising target for novel antifungal drugs. nih.govlookchem.com Other antifungal mechanisms have also been proposed; for instance, the synthetic benzofuran derivative amiodarone (B1667116) is thought to exert its fungicidal activity by mobilizing intracellular calcium (Ca2+). researchgate.net
In the context of antibacterial activity, mechanisms are also being elucidated. A study on a benzofuran derivative containing a disulfide moiety, V40, showed remarkable activity against plant pathogens like Xanthomonas oryzae. nih.gov Proteomic analysis suggested a versatile bactericidal mechanism of action. nih.gov For anti-tubercular activity, another proposed mechanism is the inhibition of the chorismate mutase enzyme, which is crucial for bacterial metabolic pathways. acs.org
| Target Organism | Compound/Derivative Class | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Fungi (e.g., Candida albicans) | Benzofuran-triazole hybrids | Inhibition of N-myristoyltransferase (NMT) | nih.govlookchem.com |
| Fungi | Amiodarone | Mobilization of intracellular Ca2+ | researchgate.net |
| Bacteria (e.g., Xanthomonas oryzae) | Benzofuran with disulfide moiety (V40) | Disruption of multiple protein functions (indicated by proteomics) | nih.gov |
| Bacteria (e.g., Mycobacterium tuberculosis) | Antitubercular benzofurans | Inhibition of chorismate mutase | acs.org |
Mechanistic Insights into Antioxidant and Neuroprotective Effects (e.g., Free Radical Scavenging)
Beyond their anti-cancer and antimicrobial activities, benzofuran derivatives have shown significant promise as antioxidant and neuroprotective agents. These effects are often linked to their ability to counteract oxidative stress, a key factor in neurodegenerative diseases. scholarena.commdpi.com
The antioxidant activity of benzofuran derivatives is frequently attributed to their capacity for free radical scavenging. Theoretical studies have explored several chemical mechanisms by which this occurs, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). scholarena.com The dominant mechanism depends on the chemical environment, with HAT being favored in non-polar solvents and SPLET in polar ones. scholarena.com This activity has been confirmed experimentally using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govnih.govmdpi.com
This antioxidant capability underlies much of the observed neuroprotective activity. A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated protection of primary rat cortical neurons against NMDA-induced excitotoxicity, a process linked to oxidative stress. nih.govnih.gov One derivative, compound 1j , was shown to directly scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates. nih.govresearchgate.net Another derivative, MBPTA, was found to protect neuronal cells from MPP+-induced death by inhibiting the generation of ROS and nitric oxide (NO) and activating the pro-survival PI3K/Akt signaling pathway. nih.gov Furthermore, some neuroprotective benzofuran-type stilbenes are thought to act by mediating the metabotropic glutamate (B1630785) receptor 1 (mGluR1) pathway. researchgate.net
| Activity | Compound/Derivative | Model/Assay | Mechanism of Action | Reference |
|---|---|---|---|---|
| Antioxidant | Benzofuran-1, 3-thiazolidin-4-one | Theoretical (DFT) | Free radical scavenging via HAT, SET-PT, SPLET mechanisms | scholarena.com |
| Neuroprotective | Compound 1j | DPPH assay, rat brain homogenate | DPPH radical scavenging, inhibition of lipid peroxidation | nih.govresearchgate.net |
| Neuroprotective | MBPTA | SH-SY5Y neuronal cells | Inhibition of ROS/NO generation; activation of PI3K/Akt signaling | nih.gov |
| Neuroprotective | Benzofuran-type stilbenes | Molecular docking | Mediation of the mGluR1 pathway | researchgate.net |
Receptor-Mediated Biological Responses (e.g., Thromboxane (B8750289) and Prostacyclin Receptor Modulation)
The biosynthesis and activity of prostanoids, such as thromboxane A2 (TxA2) and prostacyclin (PGI2), are significantly altered in various pathological conditions. nih.gov TxA2 is a potent vasoconstrictor and pro-aggregatory agent, and its actions can be mediated by prostaglandin (B15479496) H2/TXA2-receptor antagonists. nih.gov Conversely, prostacyclin and its analogs mediate their effects through prostacyclin (IP) receptors. nih.gov
Derivatives of benzofuran have been investigated for their potential to modulate these receptor systems. For instance, studies have identified specific benzofuran structures that act as antagonists for these pathways. One such derivative, R-3-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-benzofuran-2-yl-methoxycarbonyl-amino] propionic acid (RO3244794), has been identified as an IP receptor antagonist. nih.gov Research on human airway epithelial cells provided evidence for two distinct prostacyclin receptors, with RO3244794 showing a roughly 10-fold lower affinity for the receptor that mediates the inhibition of chemokine release compared to the one mediating transcriptional outputs. nih.gov While direct studies on this compound are not detailed, the activity of related benzofuran compounds suggests that this structural class is a viable scaffold for developing receptor modulators. The modulation of these pathways is critical, as both thromboxane and prostacyclin influence processes like vascular inflammation, cell proliferation, and apoptosis. nih.gov
Table 1: Example of a Benzofuran Derivative with Prostacyclin Receptor Activity
| Compound Name | Receptor Target | Activity |
|---|
Osteogenic and Anti-Osteoporotic Mechanisms (e.g., BMP2-ERK-ATF4 Axis Modulation)
Research into treatments for senile osteoporosis (SOP) has highlighted the need for small-molecule drugs that promote bone formation, as traditional bone resorption inhibitors have limited efficacy in patients with severe bone mass deficiency. nih.gov Derivatives of 6-methoxybenzofuran (B1631075) have emerged as promising candidates in this area. nih.gov
One derivative, designated I-9, has been shown to effectively promote bone formation and increase bone mass in aged mouse models. nih.govresearchgate.net The mechanism of action for these benzofuran compounds involves the upregulation of Bone Morphogenetic Protein 2 (BMP2). nih.gov Further investigation has revealed that this process is mediated through a specific signaling pathway: the BMP2-ERK-ATF4 axis. nih.govresearchgate.net Activation of this pathway by the benzofuran compound I-9 promotes the differentiation of osteoblasts, the cells responsible for new bone formation. nih.govresearchgate.net
Studies using aged C57 and SAMP-6 mice models demonstrated the therapeutic and preventive effects of these compounds on senile osteoporosis. nih.gov Single-cell RNA sequencing analysis confirmed that the upregulation of BMP2 is the key mechanism by which these derivatives accelerate bone turnover and increase the proportion of osteoblasts. nih.gov In a zebrafish osteoporosis model, the derivative I-9 showed significantly higher efficacy than both a parent compound (125) and the established drug teriparatide. nih.gov This systematic investigation into the efficacy and mechanism of I-9 highlights its potential for preclinical research as a bone-promoting drug. nih.gov
Table 2: Activity of 6-Methoxybenzofuran Derivative I-9 in Osteoporosis Models
| Model System | Effect | Mechanism of Action |
|---|---|---|
| Aged C57 Mouse Model | Promoted bone formation, increased bone mass. nih.gov | Upregulation of the BMP2-ERK-ATF4 axis, leading to osteoblast differentiation. nih.govresearchgate.net |
Enzyme Catalysis and Inhibition Studies
The benzofuran scaffold is a core component of various molecules that interact with enzyme systems. These interactions can range from direct inhibition of enzyme activity to being the product of enzyme-catalyzed synthesis. Many benzofuran derivatives have been synthesized and evaluated for their biological activities, which are often rooted in their effects on specific enzymes. nih.govmdpi.com
In the context of cancer research, certain novel derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one have been shown to induce apoptosis in leukemia cells. nih.gov Mechanistic studies, including the Caspase-Glo 3/7 assay, confirmed the proapoptotic properties of these compounds, indicating their ability to activate caspases, which are key enzymes in the apoptotic pathway. researchgate.net
The metabolism of simple alcohols like methanol (B129727) involves enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov Inhibitors of these enzymes are crucial as antidotes for methanol poisoning. While direct inhibition by this compound is not specified, the broader class of heterocyclic compounds is frequently studied for enzyme inhibition properties. nih.gov
Furthermore, enzymes themselves are used as crucial tools in the synthesis of benzofuran derivatives. Enzymes function as catalysts that can accelerate chemical reactions under mild conditions. researchgate.net For example, a whole-cell biocatalytic method has been developed for the enantiopure production of (S)‐1‐(benzofuran‐2‐yl)ethanol, demonstrating the role of enzymes in the green synthesis of chiral benzofuran-containing molecules. researchgate.net
Table 3: Enzyme-Related Activities of Benzofuran Derivatives
| Activity Type | Benzofuran Derivative Class | Target/Enzyme System | Finding |
|---|---|---|---|
| Enzyme Activation | 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives | Caspase-3/7 | Compounds demonstrated proapoptotic properties by activating caspases in leukemia cells. researchgate.net |
Materials Science and Advanced Technological Applications of Methoxybenzofuran Systems
Optoelectronic and Photophysical Properties
The delocalized π-electron system of the benzofuran (B130515) core is responsible for its significant optical properties, including fluorescence and blue-light emission. These characteristics are fundamental to the development of advanced optoelectronic devices and sensitive fluorescent sensors. While specific photophysical data for (7-Methoxy-1-benzofuran-2-yl)methanol is not extensively documented, research on closely related derivatives provides insight into the potential of this molecular framework.
Benzofuran derivatives are recognized for their utility in Organic Light-Emitting Diodes (OLEDs). For instance, fluorobenzofurans have been investigated as high triplet energy host materials in the design of green phosphorescent OLEDs. scispace.com The methoxybenzofuran moiety can be incorporated into more complex molecular architectures to create materials with tailored optoelectronic properties.
The inherent fluorescence of the benzofuran ring system also makes it an excellent candidate for the development of fluorescent sensors. The modulation of the benzofuran structure allows for the optimization of linear and nonlinear optical properties, which is crucial for creating sensitive and selective probes. scispace.com For example, benzofuran-based fluorescent dyes have been explored as sensing agents in the design of optical sensors.
A study on a chalcone (B49325) derivative, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, provides valuable data on the photophysical properties of the 7-methoxy-1-benzofuran system. researchgate.netnih.gov The investigation of its spectroscopic and optical properties at various concentrations reveals how these characteristics can be controlled, which is a critical aspect of designing functional materials for optoelectronic applications. researchgate.netnih.gov
Table 1: Optical Properties of a 7-Methoxy-1-benzofuran Chalcone Derivative researchgate.net
| Concentration (mM) | Absorption Band Edge (nm) | Optical Band Gap (eV) |
| 6.0 | 450 | 2.75 |
| 4.0 | 445 | 2.78 |
| 0.7 | 440 | 2.81 |
| 0.2 | 435 | 2.85 |
This data is for 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, a derivative of the subject compound.
Semiconductor Characteristics and Conductivity Performance
Benzofuran derivatives are classified within the semiconductor class of materials, a property attributed to the delocalization of π-electrons and the potential for intermolecular charge transfer. researchgate.net This inherent semiconductivity makes them promising candidates for applications in organic electronics.
Research has indicated that benzofuran and its derivatives can serve as effective materials for electron transport and as hole injection materials in electronic devices. researchgate.net The conductivity of these materials can be influenced by their molecular structure and concentration in a given medium.
The study of the chalcone derivative, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, also sheds light on the conductivity performance of the 7-methoxy-1-benzofuran system. The research detailed how the conductivity properties of this derivative in solution change with varying concentrations, demonstrating that these properties are tunable. researchgate.netnih.gov
Table 2: Conductivity Properties of a 7-Methoxy-1-benzofuran Chalcone Derivative in Solution researchgate.net
| Concentration (mM) | Conductivity (S/m) |
| 6.0 | 0.0012 |
| 4.0 | 0.0008 |
| 0.7 | 0.00015 |
| 0.2 | 0.00005 |
This data is for 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, a derivative of the subject compound.
Utilization as Building Blocks in Complex Molecule Synthesis
The this compound scaffold is a valuable building block in organic synthesis, providing a versatile platform for the construction of more complex and often biologically active molecules. The benzofuran core is a common feature in a wide array of natural products and pharmaceuticals.
The synthesis of complex molecules often relies on the strategic functionalization of a core heterocyclic structure like benzofuran. For instance, the total synthesis of natural products containing benzofuran rings highlights the importance of this scaffold in medicinal chemistry. A notable example is the synthesis of Ailanthoidol, a natural product with antiviral, antioxidant, and antifungal activities, which incorporates a benzofuran moiety. mdpi.com
Furthermore, multicomponent reactions involving benzofuran precursors are an efficient strategy for generating molecular diversity. A one-step approach to synthesize 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid from acetovanillone (B370764), a related methoxyphenolic compound, demonstrates the utility of these systems in creating complex structures from readily available starting materials. mdpi.com The ability to construct intricate molecular architectures from benzofuran building blocks is crucial for the discovery of new therapeutic agents and functional materials.
Q & A
Q. Q1. What are the established synthetic routes for (7-methoxy-1-benzofuran-2-yl)methanol, and how can researchers optimize yields?
Methodological Answer: Synthesis typically involves benzofuran core formation via cyclization of substituted phenols with propargyl alcohols, followed by methoxy-group introduction. For example:
- Claisen-Schmidt condensation of 7-methoxybenzofuran-2-carbaldehyde with methanol derivatives under acidic catalysis (e.g., HCl/H2SO4) .
- Suzuki-Miyaura cross-coupling for introducing aryl groups at the 2-position of benzofuran, with Pd(PPh3)4 as a catalyst .
Optimization Tips: - Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C).
- Monitor intermediates via TLC/HPLC to isolate pure products.
Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy (-OCH3) protons (δ ~3.8–4.0 ppm) and benzofuran aromatic protons (δ ~6.5–7.5 ppm). Compare with analogs like 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid .
- IR Spectroscopy : Confirm hydroxyl (-OH) stretching (~3200–3600 cm<sup>−1</sup>) and C-O-C vibrations (~1250 cm<sup>−1</sup>).
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via O–H⋯O interactions) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions between experimental and computational data for benzofuran derivatives?
Methodological Answer: Contradictions often arise in electronic property calculations (e.g., HOMO-LUMO gaps) versus experimental UV-Vis data. Strategies include:
Q. Q4. What advanced crystallization techniques improve structural analysis of this compound?
Methodological Answer:
- Use slow evaporation in mixed solvents (e.g., benzene/ethyl acetate) to grow single crystals suitable for SHELXL refinement .
- Analyze hydrogen-bonding networks via Mercury 4.0 software to identify supramolecular interactions .
- For twinned crystals, apply SHELXD for phase refinement and PLATON for symmetry validation .
Q. Q5. How do substituents on the benzofuran ring influence biological activity?
Methodological Answer:
- Electron-donating groups (e.g., -OCH3) enhance π-π stacking with biological targets, as seen in antimicrobial chalcone derivatives .
- Hydrophobic substituents (e.g., methyl groups) improve membrane permeability, critical for anticancer activity .
- Quantitative Structure-Activity Relationship (QSAR) models using Molinspiration or SwissADME predict bioavailability and target binding .
Q. Q6. What strategies mitigate challenges in scaling up benzofuran derivative synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
